SU 6656

Catalog No.
S548123
CAS No.
M.F
C19H21N3O3S
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU 6656

Product Name

SU 6656

IUPAC Name

(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10-

InChI Key

LOGJQOUIVKBFGH-YBEGLDIGSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

2-oxo-3-(4,5,6,7-tetrahydro--1H-indol-2-ylmethylene)-2,3-dihydro-1H-indole-5-sulfonic acid dimethylamide, N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-2,3-dihydro-1H-indole-5-sulfonamide, SU 6656, SU-6656, SU6656

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4

Description

The exact mass of the compound (3z)-N,N-Dimethyl-2-Oxo-3-(4,5,6,7-Tetrahydro-1h-Indol-2-Ylmethylidene)-2,3-Dihydro-1h-Indole-5-Sulfonamide is 371.13036 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Enzyme Inhibitor

One area of research explores SU6656's potential as an inhibitor for spleen tyrosine kinase (Syk). Syk is an enzyme involved in various cellular processes, including immune response and cell growth. Inhibiting Syk activity might be beneficial in treating certain diseases, and SU6656 has shown promise in this area according to a supplier listing for the compound []. However, further studies are needed to fully understand its efficacy and mechanism of action.

SU 6656 is a selective inhibitor of Src family kinases, developed by SUGEN Inc., a subsidiary of Pharmacia, in the year 2000. It is recognized for its ability to reverse the effects of activated mutant forms of Src on the actin cytoskeleton, specifically inhibiting the formation of podosome rosettes, also known as invadopodia. This compound has been shown to selectively inhibit various Src family kinases while also affecting other kinases such as AMP-activated protein kinase, Aurora B, Aurora C, and CaMKKβ, although its primary focus remains on Src family kinases .

Research suggests this compound may act as an inhibitor of spleen tyrosine kinase (Syk) []. Syk is an enzyme involved in signaling pathways important for immune function and cell growth []. However, the detailed mechanism of action requires further investigation.

The primary chemical reaction involving SU 6656 pertains to its inhibition of Src family kinases. The compound binds at the catalytic site of these kinases, competing with ATP for binding. This interaction results in the inhibition of kinase activity while paradoxically promoting phosphorylation at specific sites such as Thr172 in AMP-activated protein kinase. This dual action illustrates a unique mechanism where SU 6656 can inhibit while simultaneously activating certain pathways depending on the context and concentration used .

SU 6656 exhibits significant biological activity primarily through its role as an inhibitor of Src family kinases. This inhibition has been linked to various cellular processes including cell growth, differentiation, and survival. In studies, SU 6656 has been utilized to probe the role of Src kinases in signaling pathways related to platelet-derived growth factor stimulation and Myc induction. Its ability to selectively inhibit these pathways makes it a valuable tool in biological research .

The synthesis of SU 6656 involves several steps:

  • Formation of 5-chlorosulfonyl-2-indolin-2-one: Chlorosulfonic acid is reacted with indolin-2-one under controlled temperatures.
  • Dimethylation: The chlorosulfonyl compound is then treated with dimethylamine in methanol to yield 5-dimethylaminosulfonyl-2-indolin-2-one.
  • Condensation: The final step involves condensing this product with 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde to form SU 6656 .

SU 6656 is primarily used as a research tool in studying the roles of Src family kinases in various biological processes. Its applications include:

  • Investigating signal transduction pathways influenced by Src kinases.
  • Exploring cellular responses to growth factors such as platelet-derived growth factor.
  • Analyzing the role of Src kinases in cancer biology and other diseases related to abnormal cell signaling .

Interaction studies involving SU 6656 have highlighted its selectivity towards Src family kinases while also revealing interactions with other kinases such as AMP-activated protein kinase and Aurora kinases. These studies have shown that SU 6656 can modulate various signaling pathways by inhibiting specific kinase activities, thereby influencing downstream biological effects such as cell proliferation and differentiation .

Several compounds exhibit similar inhibitory actions on Src family kinases or related pathways. Here are some notable examples:

Compound NameMechanismUnique Features
DasatinibDual inhibitor of Src and Abl kinasesApproved for chronic myeloid leukemia treatment
LapatinibInhibitor of epidermal growth factor receptor and HER2Used in breast cancer therapy
BosutinibSelective inhibitor of Src and Abl kinasesApproved for chronic myeloid leukemia
PP2Selective inhibitor of Src family kinasesUsed mainly in research settings

While these compounds share similarities in targeting tyrosine kinases, SU 6656 is distinguished by its selective inhibition profile towards specific Src family members and its unique mechanism that can paradoxically activate certain pathways under specific conditions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

371.13036271 g/mol

Monoisotopic Mass

371.13036271 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SU6656

Dates

Modify: 2023-08-15
1: Cicha I, Zitzmann R, Goppelt-Struebe M. Dual inhibition of Src family kinases and Aurora kinases by SU6656 modulates CTGF (connective tissue growth factor) expression in an ERK-dependent manner. Int J Biochem Cell Biol. 2014 Jan;46:39-48. doi: 10.1016/j.biocel.2013.11.014. Epub 2013 Nov 22. PubMed PMID: 24275091.

Explore Compound Types